molecular formula C19H17N3O2 B6417933 N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 850018-03-0

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B6417933
CAS No.: 850018-03-0
M. Wt: 319.4 g/mol
InChI Key: MWFJSVFPQZESKO-UHFFFAOYSA-N
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Description

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives

Biochemical Analysis

Biochemical Properties

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. One of the primary interactions is with the enzyme JNK2 (c-Jun N-terminal kinase 2). This compound inhibits the JNK2 enzyme, which is involved in the NF-κB/MAPK signaling pathway. By inhibiting JNK2, this compound reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been shown to decrease the release of pro-inflammatory cytokines in mouse and human cells, thereby reducing inflammation. This effect is mediated through the inhibition of the NF-κB/MAPK signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds selectively to the JNK2 enzyme, inhibiting its activity. This inhibition prevents the activation of the NF-κB/MAPK signaling pathway, leading to a reduction in the release of pro-inflammatory cytokines. Additionally, this compound has been shown to have good bioavailability and safety in subacute toxicity experiments .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in reducing inflammation over extended periods. Long-term studies have shown that it maintains its efficacy in inhibiting the NF-κB/MAPK signaling pathway and reducing cytokine release without significant degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal doses, the compound effectively reduces inflammation and protects against acute lung injury and sepsis. At higher doses, there may be potential toxic or adverse effects, although the compound has shown good safety in subacute toxicity experiments .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of the JNK2 enzyme affects the NF-κB/MAPK signaling pathway, which plays a role in cellular metabolism and inflammatory responses. This interaction can influence metabolic flux and metabolite levels, contributing to its anti-inflammatory effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s bioavailability and distribution are crucial for its efficacy in reducing inflammation and protecting against acute lung injury and sepsis .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects by inhibiting the JNK2 enzyme and modulating the NF-κB/MAPK signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through a cyclization reaction. This can be achieved by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Benzyl Groups: The next step involves the introduction of benzyl groups at the nitrogen atoms. This can be done through a nucleophilic substitution reaction using benzyl halides.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxo group at the 6-position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to form carboxylic acids.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridazine ring.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen atoms or at the benzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Benzyl halides, alkyl halides, or aryl halides under basic conditions.

Major Products

    Oxidation: Carboxylic acids, diketones.

    Reduction: Hydroxyl derivatives, reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

N,1-dibenzyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:

    N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound has a similar pyridazine ring structure but with different substituents.

    Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound has a similar core structure but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activity and chemical reactivity .

Properties

IUPAC Name

N,1-dibenzyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-18-12-11-17(19(24)20-13-15-7-3-1-4-8-15)21-22(18)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFJSVFPQZESKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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